(2S)-2-(methylamino)propanamide hydrochloride
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Overview
Description
(2S)-2-(methylamino)propanamide hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of propanamide, where the amide nitrogen is substituted with a methylamino group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methylamino)propanamide hydrochloride typically involves the reaction of (S)-2-aminopropanamide with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The general reaction scheme is as follows:
Starting Material: (S)-2-aminopropanamide
Reagent: Methylamine
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to prevent any side reactions and to maintain the integrity of the stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(methylamino)propanamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, which influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(ethylamino)propanamide hydrochloride
- (2S)-2-(propylamino)propanamide hydrochloride
- (2S)-2-(butylamino)propanamide hydrochloride
Uniqueness
(2S)-2-(methylamino)propanamide hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(methylamino)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIIVWAPJXOQI-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344609-44-5 |
Source
|
Record name | (2S)-2-(methylamino)propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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